



Application Notes and Protocols for In Vivo Studies with Nlrp3-IN-nbc6

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Compound of Interest		
Compound Name:	NIrp3-IN-nbc6	
Cat. No.:	B15613559	Get Quote

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Introduction

The NOD-like receptor family pyrin domain-containing 3 (NLRP3) inflammasome is a key component of the innate immune system. Its dysregulation is implicated in a host of inflammatory diseases. NIrp3-IN-nbc6 (also known as NBC6) is a potent and selective inhibitor of the NLRP3 inflammasome, making it a valuable tool for studying the role of NLRP3 in various disease models and a potential therapeutic candidate.[1][2] This document provides detailed application notes and standardized protocols for the in vivo use of NIrp3-IN-nbc6, compiled from existing literature on NLRP3 inhibitors.

Mechanism of Action

NIrp3-IN-nbc6 acts as a selective inhibitor of the NLRP3 inflammasome.[1] The activation of the NLRP3 inflammasome is a two-step process. The priming step (Signal 1) involves the upregulation of NLRP3 and pro-IL-1 β expression, typically initiated by pathogen-associated molecular patterns (PAMPs) like lipopolysaccharide (LPS). The activation step (Signal 2) is triggered by a variety of stimuli, including extracellular ATP, crystalline substances, and potassium efflux, leading to the assembly of the NLRP3 inflammasome complex. This complex, comprising NLRP3, the adaptor protein ASC, and pro-caspase-1, facilitates the autocatalytic activation of caspase-1. Activated caspase-1 then cleaves pro-inflammatory cytokines pro-IL-1 β and pro-IL-18 into their mature, active forms. NIrp3-IN-nbc6 has been shown to inhibit the release of IL-1 β , suggesting it interferes with the activation of the NLRP3 inflammasome.[3]



Data Presentation

In Vitro Activity of Nlrp3-IN-nbc6

Parameter	Cell Line/System	Value	Reference
IC50	NLRP3 Inflammasome	574 nM	[1]
Effect	Inhibition of IL-1β release	Complete inhibition at 10 μM	[3]
Cell Types	THP-1 cells, Bone Marrow-Derived Macrophages (BMDMs), Neutrophils	Effective	[3]

In Vivo Data for Structurally Similar NLRP3 Inhibitors (for reference)

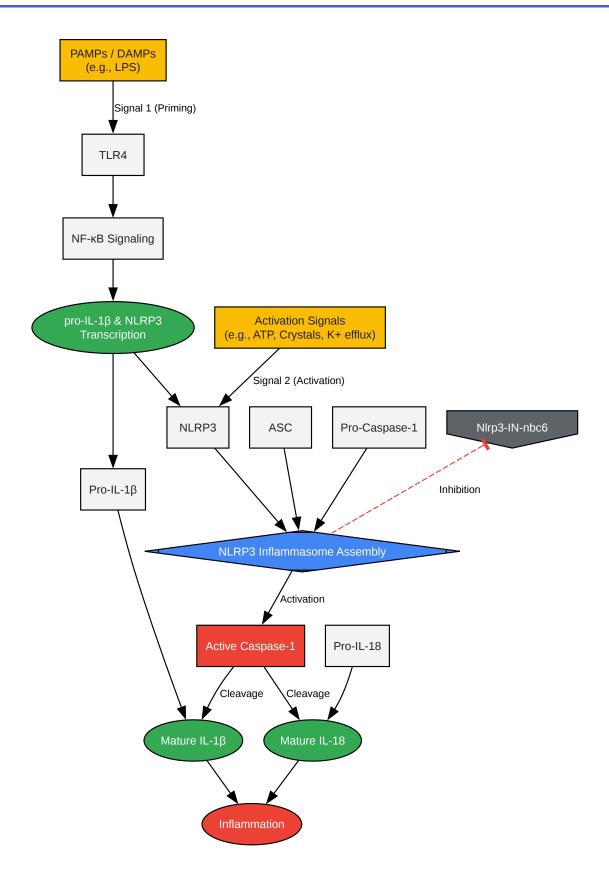
Since specific in vivo pharmacokinetic and efficacy data for **NIrp3-IN-nbc6** is limited, the following table summarizes data from other well-characterized NLRP3 inhibitors to provide a comparative baseline for experimental design.



Compound	Animal Model	Disease Model	Dosing Regimen	Key Findings	Reference
MCC950	C57BL/6 Mice	Peritonitis	10 mg/kg, i.p.	Reduced IL- 1β production	[4]
MCC950	Aged Mice	Neuroinflam mation	10 mg/kg, i.p.	Ameliorated cognitive impairment	[5]
Oridonin	Rabbit	Atheroscleros is	20 mg/kg, oral, daily	Reduced severity of atheroscleroti c lesions	[5]
NT-0249	Wild-Type Mice	Acute Peritonitis	0.1 - 10 mg/kg, oral	Dose- dependently reduced IL-1β levels	[4]
NBC13 (analog of NBC6)	Mice	Peritonitis	Not specified	Effective NLRP3 inhibition	[3]

Mandatory Visualizations NLRP3 Inflammasome Signaling Pathway and Inhibition by Nlrp3-IN-nbc6





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Caption: NLRP3 inflammasome activation pathway and point of inhibition.



General Experimental Workflow for In Vivo Efficacy Testing of Nlrp3-IN-nbc6



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